(2-Bromo-6-hydroxypyridin-4-YL)acetic acid molecular weight
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid molecular weight
An In-Depth Technical Guide to (2-Bromo-6-hydroxypyridin-4-YL)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid, a substituted pyridinone derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's physicochemical properties, plausible synthetic routes, and its prospective applications, grounded in the established roles of related heterocyclic compounds.
Introduction: The Prominence of the Pyridinone Scaffold
Substituted pyridines and their tautomeric forms, pyridinones, are recognized as "privileged scaffolds" in drug discovery. Their unique electronic properties, ability to participate in hydrogen bonding as both donors and acceptors, and their bioisosteric relationship to other functional groups make them versatile building blocks for developing novel therapeutics. The presence of multiple functional groups—a bromine atom, a hydroxyl group, and an acetic acid moiety—on the pyridine core of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid suggests its potential utility as a versatile intermediate in the synthesis of complex molecular architectures targeting a wide range of biological pathways.
Molecular Profile and Physicochemical Properties
A precise determination of the molecular weight is fundamental for the characterization and application of any chemical compound. Based on its chemical structure, the molecular formula of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid is C₇H₆BrNO₃.
The molecular weight is calculated as follows:
-
Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
-
Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Molecular Weight = 232.033 g/mol
For comparative purposes, the table below summarizes the molecular properties of the target compound alongside closely related analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| (2-Bromo-6-hydroxypyridin-4-YL)acetic acid | C₇H₆BrNO₃ | 232.033 (Calculated) | Target Molecule |
| 2-(2-Bromopyridin-4-yl)acetic acid[1][2] | C₇H₆BrNO₂ | 216.03 | Lacks the 6-hydroxyl group |
| 2-Bromo-6-hydroxypyridine[3][4] | C₅H₄BrNO | 174.00 | Lacks the 4-acetic acid group |
| 2-(2-Bromo-6-hydroxyphenyl)acetic acid[5] | C₈H₇BrO₃ | 247.04 | Phenyl ring instead of pyridine |
Synthetic Strategies for Substituted Pyridylacetic Acids
Illustrative Synthetic Protocol: A General Approach
This protocol is adapted from methodologies for the synthesis of substituted pyridylacetic acids and serves as a foundational template.[6][7][8]
Step 1: Synthesis of the Pyridine Core
The initial step would involve the construction of the 2-bromo-6-hydroxypyridine scaffold. This can be achieved through various heterocyclic chemistry techniques, potentially starting from a di-substituted pyridine.
Step 2: Introduction of the Acetic Acid Moiety
A common strategy for introducing an acetic acid side chain at the 4-position of a pyridine ring is through a three-component synthesis involving a pyridine-N-oxide, an activating agent, and a nucleophile like a Meldrum's acid derivative, followed by hydrolysis and decarboxylation.[6][7][8]
Experimental Protocol Example: Hydrolysis of an Ester Precursor
Assuming a precursor, ethyl (2-bromo-6-hydroxypyridin-4-yl)acetate, is synthesized, the final step would be hydrolysis to yield the carboxylic acid.
-
Dissolution: Dissolve the ester precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Saponification: Add an aqueous solution of lithium hydroxide (LiOH) (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the organic solvents under reduced pressure.
-
Acidification: Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 using a suitable acid (e.g., 2N HCl).
-
Isolation: The resulting precipitate, (2-Bromo-6-hydroxypyridin-4-YL)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Caption: A generalized workflow for the synthesis and characterization of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid.
Applications in Research and Drug Development
The structural features of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid make it a highly attractive scaffold for medicinal chemistry programs.
-
Versatile Chemical Handle: The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore the chemical space around the pyridine core and optimize biological activity.
-
Hydrogen Bonding and Tautomerism: The 6-hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form. This duality is crucial for establishing key hydrogen bonding interactions with biological targets, such as enzymes and receptors. Pyridones are known to act as bioisosteres for amides and phenols, offering advantages in terms of metabolic stability and pharmacokinetic properties.
-
Pharmacophoric Acetic Acid Moiety: The acetic acid side chain can mimic a carboxylic acid-containing amino acid or act as a key binding element to engage with positively charged residues in a protein's active site. It also provides a point for further chemical modification, such as esterification or amidation, to generate prodrugs or modulate solubility.
The combination of these features suggests that derivatives of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid could be investigated for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, where substituted pyridines have shown significant promise.
Caption: The relationship between the functional groups of the molecule and its potential applications in medicinal chemistry.
Conclusion
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid, with a calculated molecular weight of 232.033 g/mol , represents a promising building block for the synthesis of novel, biologically active compounds. Its trifunctional nature provides a rich platform for chemical exploration and the development of new therapeutic agents. The insights provided in this guide, based on the established principles of medicinal chemistry and the known reactivity of related heterocyclic systems, offer a solid foundation for researchers and drug development professionals to harness the potential of this and similar molecular scaffolds.
References
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]
-
2-(2-Bromopyridin-4-yl)acetic acid. PubChem. Available at: [Link]
-
PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available at: [Link]
-
6-Bromo-2-hydroxypyridine. PubChem. Available at: [Link]
-
2-Bromo-6-ethoxypyridine. PubChem. Available at: [Link]
-
2-Bromo-4-hydroxypyridine. PubChem. Available at: [Link]
-
2-Bromo-6-(6-bromo-2-pyridinyl)-4-methoxypyridine. PubChem. Available at: [Link]
Sources
- 1. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-hydroxypyridine price,buy 2-Bromo-6-hydroxypyridine - chemicalbook [m.chemicalbook.com]
- 5. 1133720-82-7|2-(2-Bromo-6-hydroxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
